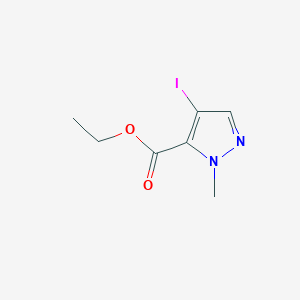

ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

Description

Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1354705-42-2) is a pyrazole-derived heterocyclic compound characterized by a 5-membered aromatic ring containing two nitrogen atoms. Its molecular formula is C₇H₉IN₂O₂, with a molecular weight of 280.06 g/mol . The compound features an iodine substituent at the 4-position and an ethyl ester group at the 5-position, which contribute to its reactivity and physicochemical properties. Key physical parameters include a recommended storage temperature of 2–8°C in a dark, dry environment to prevent degradation .

This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura reactions), enabling the construction of complex molecules . Its methyl-substituted analogue, mthis compound (CAS 75092-26-1), shares structural similarities but differs in ester group length, influencing solubility and reactivity .

Properties

IUPAC Name |

ethyl 4-iodo-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-12-7(11)6-5(8)4-9-10(6)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEZVGZFJYLKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501183715 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 4-iodo-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501183715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-42-2 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 4-iodo-1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 4-iodo-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501183715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with hydrazines, followed by iodination. For instance, the condensation of ethyl acetoacetate with methylhydrazine forms the pyrazole ring, which is then iodinated using iodine or other iodinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with anti-inflammatory and anticancer properties. The iodine atom plays a pivotal role in enhancing the biological activity of derivatives by influencing their binding affinity to biological targets such as enzymes and receptors.

Mechanism of Action

The compound's mechanism of action is largely dependent on its derivatives. For instance, it may interact with specific enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can significantly impact the compound's pharmacokinetic properties, including absorption and distribution within biological systems .

Organic Synthesis

Synthesis of Heterocyclic Compounds

In organic synthesis, this compound is utilized as an intermediate for synthesizing various heterocyclic compounds. Its reactivity allows for nucleophilic substitutions and coupling reactions that yield complex structures, including biaryl compounds.

Comparative Analysis with Similar Compounds

When compared to similar compounds such as methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate and ethyl 1H-pyrazole-4-carboxylate, this compound stands out due to its unique iodine functionality. This feature not only enhances reactivity but also provides avenues for further chemical modifications that can lead to novel compounds with desirable properties .

Material Science

Development of New Materials

The compound is also explored in material science for developing new materials with specific electronic or optical properties. Its ability to form stable complexes with various metals makes it suitable for applications in sensors and electronic devices .

Table: Summary of Research Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhances binding affinity due to iodine presence |

| Organic Synthesis | Heterocyclic compound synthesis | Effective intermediate for complex structures |

| Material Science | Electronic materials | Potential in developing sensors and optoelectronics |

Notable Research Examples

Research has demonstrated the effectiveness of derivatives of this compound in inhibiting specific cancer cell lines, showcasing its potential as a lead compound in drug discovery . Additionally, studies have highlighted its role in synthesizing novel pyrazole derivatives that exhibit enhanced biological activities compared to traditional compounds .

Mechanism of Action

The mechanism of action of ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and ester group can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Key Observations :

- The ethyl ester group in the target compound increases molecular weight and lipophilicity compared to the methyl ester analogue .

- The absence of iodine in ethyl 1-methyl-1H-pyrazole-5-carboxylate (similarity score: 0.70) reduces its utility in halogen-mediated coupling reactions .

- The carboxylic acid derivative (CAS 75092-30-7) exhibits higher polarity due to the free -COOH group, limiting its use in non-polar solvents .

Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|---|

| This compound | N/A | N/A | N/A | Moderate in organic solvents |

| Mthis compound | 45–46 | 293 | 1.96 | Soluble in DMSO, THF |

| 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid | N/A | N/A | N/A | Poor in non-polar solvents |

| Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate | N/A | N/A | N/A | Soluble in ethanol |

Key Observations :

Key Observations :

- The target compound’s hazards (e.g., skin/eye irritation) are comparable to other pyrazole esters but require stricter storage conditions due to iodine’s light sensitivity .

Biological Activity

Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 266.04 g/mol. The compound features a carboxylate functional group, which enhances its reactivity and biological activity. Its structure includes an ethyl group, an iodine atom, and a pyrazole ring, making it a versatile scaffold for various pharmacological applications .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution : The iodine atom can be substituted with other functional groups.

- Cyclization Reactions : It can serve as a precursor in forming more complex heterocyclic structures.

- Oxidation and Reduction : The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

Biological Activities

This compound exhibits a range of biological activities, as summarized in the table below:

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound acts as an inhibitor for enzymes involved in metabolic pathways, particularly CYP1A2. This interaction may lead to drug-drug interactions when co-administered with other medications metabolized by this enzyme.

- Hydrophobic Interactions : It is believed to interact with biological targets through hydrogen bonds and hydrophobic interactions, influencing various biochemical pathways .

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of pyrazole derivatives, including this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Effects : In vitro tests indicated that the compound could reduce pro-inflammatory cytokine production, supporting its use in treating inflammatory conditions .

- Cancer Research : Preliminary studies showed that derivatives of this compound could inhibit cancer cell growth in specific cancer lines, warranting further investigation into its anticancer properties .

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance iodination efficiency.

- Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate cyclocondensation .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during iodination .

Basic: Which spectroscopic and crystallographic techniques are effective in characterizing this compound?

- NMR spectroscopy :

- X-ray crystallography : Resolves the spatial arrangement of iodine and the ester group, critical for understanding reactivity. For example, bond angles near the iodine atom influence electrophilic substitution pathways .

- IR spectroscopy : Detects ester C=O stretching (~1700 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹) .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Reaction path modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict transition states and activation energies for iodine displacement. For example, nucleophilic attack at the 4-position is favored due to electron-withdrawing effects of the ester group .

- Solvent effects : Implicit solvent models (e.g., PCM) evaluate how polar solvents stabilize intermediates in SN2 mechanisms .

- Substituent impact : Comparative studies with analogs (e.g., 4-nitro or 4-chloro derivatives) identify steric/electronic factors affecting reaction rates .

Advanced: What strategies resolve contradictions in reported biological activities of pyrazole derivatives like this compound?

- Systematic SAR studies : Varying substituents (e.g., replacing iodine with bromine or methyl groups) clarifies structure-activity relationships. For instance, iodine’s bulkiness may reduce antifungal efficacy compared to smaller halogens .

- In silico docking : Molecular docking with target proteins (e.g., COX-2 for anti-inflammatory activity) identifies binding interactions masked in bulk assays. Discrepancies in IC₅₀ values may arise from differential protein conformations .

- Metabolic profiling : LC-MS studies assess stability under physiological conditions. Contradictory cytotoxicity data may stem from metabolite interference .

Basic: What are the key considerations for purifying this compound?

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (3:1 to 1:2) to separate iodinated products from unreacted precursors .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor melting points (mp ~120–125°C) to confirm homogeneity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve trace impurities, critical for pharmacological studies .

Advanced: How do steric and electronic effects of the iodine substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Electronic effects : The iodine atom’s electronegativity activates the pyrazole ring for palladium-catalyzed coupling but may deactivate electron-deficient aryl boronic acids.

- Steric hindrance : Bulkier coupling partners (e.g., ortho-substituted aryl boronic acids) require optimized ligands (e.g., SPhos) to enhance yields .

- Competitive pathways : DFT studies show iodine’s leaving-group ability can lead to undesired dehalogenation; additives like silver oxide mitigate this .

Basic: What are the stability and storage recommendations for this compound?

- Light sensitivity : Store in amber vials at –20°C to prevent photodecomposition of the C-I bond.

- Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis.

- Decomposition signs : Yellowing or precipitate formation indicates degradation; validate purity via TLC (Rf ~0.5 in hexane/EtOAc) .

Advanced: How can mechanistic discrepancies in the iodination step be addressed through kinetic studies?

- Rate monitoring : In situ IR or UV-Vis spectroscopy tracks iodine consumption. For example, NIS shows faster kinetics than ICl due to better solubility .

- Isotopic labeling : ¹²⁵I radiolabeling quantifies byproduct formation (e.g., HI) under varying pH conditions.

- Computational validation : Compare experimental activation energies with DFT-calculated values to identify rate-limiting steps .

Basic: What are the applications of this compound in medicinal chemistry?

- Anticancer probes : The iodine atom serves as a heavy atom for X-ray crystallography in target-ligand complex studies .

- Antibacterial agents : Pyrazole derivatives inhibit bacterial enoyl-ACP reductase; iodine enhances lipophilicity for membrane penetration .

- PET imaging : ¹²⁴I-labeled analogs enable tumor tracking via positron emission tomography .

Advanced: What interdisciplinary approaches integrate reaction engineering and computational design for scalable synthesis?

- Microreactor systems : Continuous-flow setups improve heat/mass transfer during iodination, reducing reaction times from hours to minutes .

- Machine learning : Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for new substrates .

- Life-cycle analysis : Evaluate environmental impact of iodine waste streams; recommend solvent recovery or catalytic recycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.